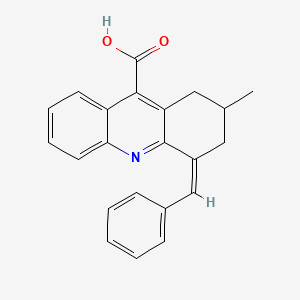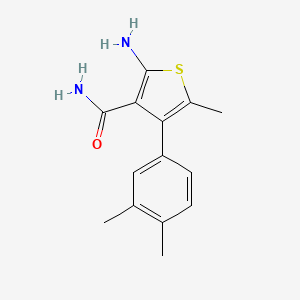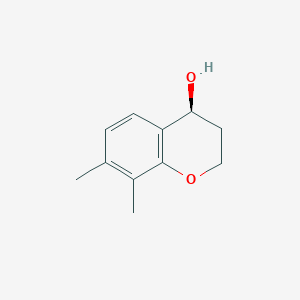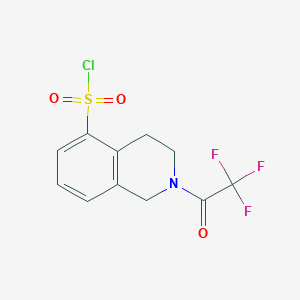
1,5-(Di-Boc)-3-oxo-1,5-diazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,5-(Di-Boc)-3-oxo-1,5-diazocane” is a chemical compound that is related to Di-tert-butyl dicarbonate . Di-tert-butyl dicarbonate, also known as Boc anhydride, is used in the laboratory for the introduction of the Boc protecting group .
Synthesis Analysis
The synthesis of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” could involve the use of Di-tert-butyl dicarbonate . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” is related to Di-tert-butyl dicarbonate, which has the linear formula: [(CH3)3COCO]2O .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” are likely to be similar to those of Di-tert-butyl dicarbonate .科学的研究の応用
Fluorescent Probes for Biological Applications
BODIPY derivatives, closely related to 1,5-(Di-Boc)-3-oxo-1,5-diazocane, have been synthesized for use as fluorescent probes in biological systems. These compounds exhibit high fluorescence in aqueous environments and are functionalized for coupling to biomolecules, making them suitable for labeling and studying biological processes. For instance, BODIPY-based hydroxyaryl derivatives have been developed as fluorescent pH probes, excitable with visible light, for use in aqueous solutions, demonstrating their potential in monitoring pH changes within biological systems (Li et al., 2008) (Baruah et al., 2005).
Measurement of Intracellular Viscosity
The fluorescence lifetime imaging (FLIM) technique utilizing BODIPY derivatives has been proposed for measuring the local microviscosity in live cells. This approach demonstrates the high viscosity of intracellular compartments, which is crucial for understanding vital processes within cells (Kuimova et al., 2008).
Synthesis Methodologies and Chemical Reactivity
Synthesis of related compounds using microfluidic continuous flow synthesis has been explored, highlighting the efficiency and safety of producing intermediates for further chemical synthesis. This method offers several advantages, including shorter reaction times and higher yields, demonstrating the potential for large-scale industrial production (Zou et al., 2020).
Photophysical Properties and Applications
BODIPY-based molecules have been extensively studied for their photophysical properties, making them suitable for a range of applications from photonic devices to solar cells. The ease of structural modification allows for fine-tuning their properties for specific applications, showcasing the versatility and potential of these compounds in optoelectronic fields (Squeo et al., 2020).
作用機序
Target of Action
It is known that the compound is a boc-protected amine . Boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis, due to their stability towards most nucleophiles and bases .
Mode of Action
The compound 1,5-(Di-Boc)-3-oxo-1,5-diazocane interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases, making it an excellent protecting group for amines . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Biochemical Pathways
It is known that boc-protected amines, such as 1,5-(di-boc)-3-oxo-1,5-diazocane, play a crucial role in the synthesis of complex organic molecules, including peptides .
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases, suggesting that it may have good stability in biological systems .
Result of Action
The primary result of the action of 1,5-(Di-Boc)-3-oxo-1,5-diazocane is the protection of amines during the synthesis of complex organic molecules. This protection allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .
Action Environment
The action of 1,5-(Di-Boc)-3-oxo-1,5-diazocane can be influenced by various environmental factors. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . Furthermore, the Boc group is stable towards most nucleophiles and bases, suggesting that it can maintain its protective function in a variety of chemical environments .
Safety and Hazards
Di-tert-butyl dicarbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable solid and may form combustible dust concentrations in air. It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, is fatal if inhaled, and may cause respiratory irritation .
将来の方向性
The future directions in the research and application of “1,5-(Di-Boc)-3-oxo-1,5-diazocane” could involve the development of more efficient and sustainable methods for N-Boc deprotection . This could include the use of greener reagents and the minimization of the use of potentially dangerous substances .
特性
IUPAC Name |
ditert-butyl 3-oxo-1,5-diazocane-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-15(2,3)22-13(20)17-8-7-9-18(11-12(19)10-17)14(21)23-16(4,5)6/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXZBEVKVNMXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC(=O)C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-(Di-Boc)-3-oxo-1,5-diazocane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)

![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)


![2-((3-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693563.png)
![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)



![2-(4-Fluorophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2693573.png)